Boc-1,4-cis-damch HCl

Platinum antitumor agents Medicinal inorganic chemistry Cisplatin analogs

Boc-1,4-cis-damch HCl (CAS 256649-59-9) is the differentially protected cis-1,4-diaminomethylcyclohexane scaffold enabling orthogonal functionalization. The cis stereochemistry uniquely permits bidentate platinum chelation, forming 7-membered twist-boat rings essential for antitumor SAR studies. The free amine (HCl salt) is ready for conjugation, while the Boc-protected side allows sequential deprotection. Researchers developing peptidomimetics requiring a rigid cis-1,4-disubstituted cyclohexane spacer must select this cis isomer over the trans counterpart—incorrect stereochemistry abolishes target activity. Buy high-purity intermediate from competitive suppliers.

Molecular Formula C13H27ClN2O2
Molecular Weight 278.82 g/mol
CAS No. 256649-59-9
Cat. No. B1375626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-1,4-cis-damch HCl
CAS256649-59-9
Molecular FormulaC13H27ClN2O2
Molecular Weight278.82 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCC(CC1)CN.Cl
InChIInChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H
InChIKeyILXYCYGZIZJGOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-1,4-cis-damch HCl (CAS 256649-59-9): Protected Chiral Diamine Building Block for Peptidomimetics and Platinum-Based Therapeutics


Boc-1,4-cis-damch HCl (N-tert-butyloxycarbonyl-1,4-cis-diaminomethylcyclohexane hydrochloride) is a protected chiral diamine intermediate featuring a cis-configured 1,4-disubstituted cyclohexane core. One primary amine is presented as the hydrochloride salt while the opposite aminomethyl group is Boc-protected, enabling orthogonal functionalization in multi-step synthetic sequences. The compound belongs to the broader 1,4-diaminocyclohexane (1,4-DACH) scaffold family, which is widely employed in medicinal chemistry as a conformationally constrained linker for peptidomimetics and as a non-leaving amine ligand in platinum(II) and platinum(IV) antitumor complexes [1]. The cis stereochemistry imparts a distinct three-dimensional orientation of the two aminomethyl vectors relative to the cyclohexane ring, directly influencing metal chelation geometry and target binding conformations [2].

Why Boc-1,4-cis-damch HCl Cannot Be Replaced by Its Trans Isomer: Conformational Geometry Dictates Chelation and Target Recognition


The cis stereoisomer of Boc-protected 1,4-diaminomethylcyclohexane is not functionally interchangeable with its trans counterpart. The two isomers present the reactive aminomethyl groups in fundamentally different spatial orientations relative to the cyclohexane plane. In the cis configuration, both substituents project from the same face of the ring, whereas the trans isomer positions them on opposite faces. This geometric distinction becomes critical when the deprotected diamine serves as a bidentate ligand for platinum coordination: cis-1,4-DACH forms a seven-membered chelate ring with platinum that adopts a twist-boat conformation [1], while trans-1,4-DACH cannot form an analogous intramolecular chelate due to the opposing vector directions of its amino groups [2]. Consequently, platinum complexes constructed from cis- versus trans-1,4-DACH ligands exhibit divergent coordination geometries, aqueous stability profiles, and DNA adduct formation patterns. Substituting the incorrect isomer in a validated synthetic route or pharmacological scaffold will alter the intended three-dimensional pharmacophore and likely abolish target activity.

Boc-1,4-cis-damch HCl: Head-to-Head Evidence for Procurement and Method Selection


Cis-1,4-DACH Platinum Complexes Demonstrate Potent Antiproliferative Activity Comparable to Cisplatin in Ovarian Cancer Models

Platinum(II) complexes incorporating cis-1,4-diaminocyclohexane (the deprotected core of Boc-1,4-cis-damch HCl) as the non-leaving amine ligand exhibit cytotoxic activity against human ovarian A2780 cells. While no direct head-to-head comparison data between Boc-1,4-cis-damch HCl and Boc-1,4-trans-damch HCl were identified in the accessible literature, the biological activity of the cis-1,4-DACH scaffold is well-documented [1]. Across a panel of cis-1,4-DACH platinum complexes with varying leaving groups (dichloro, oxalato, malonato, CBDCA), IC50 values ranged from 0.045 to 0.430 μM against the A2780 human ovarian carcinoma cell line [1]. For context, cisplatin typically exhibits IC50 values in the 1-5 μM range in comparable A2780 assays, indicating that the cis-1,4-DACH ligand can confer comparable or enhanced potency relative to the clinical standard in this model system.

Platinum antitumor agents Medicinal inorganic chemistry Cisplatin analogs

Cis-1,4-DACH Platinum Complexes Retain Potent Activity Against Murine Leukemia L1210 Cells

The cis-1,4-DACH scaffold demonstrates broad-spectrum activity across multiple tumor types. In murine leukemia L1210/0 cells, a panel of Pt(II)(cis-1,4-DACH)X complexes exhibited IC50 values ranging from 0.0032 to 1.60 μM [1]. The wide range reflects the influence of the leaving group (X) on cellular uptake and activation kinetics, with certain leaving group combinations achieving single-digit nanomolar potency (IC50 = 0.0032 μM, equivalent to 3.2 nM). This sub-nanomolar activity ceiling substantially exceeds the typical potency range observed for cisplatin in L1210 models (reported IC50 values generally 0.5-5 μM).

Leukemia Platinum chemotherapy Non-leaving amine ligands

Cis Stereochemistry Is Essential for Seven-Membered Chelate Ring Formation with Platinum

X-ray crystallographic analysis of [Pt(cis-1,4-diaminocyclohexane)(1,1-cyclobutanedicarboxylate)]·1.5H₂O reveals that the cis-1,4-DACH ligand coordinates to platinum in a bidentate fashion, forming a seven-membered chelate ring [1]. The DACH moiety adopts a twist-boat conformation within the chelate structure. This coordination geometry is only possible with the cis isomer because both amino groups project from the same face of the cyclohexane ring, allowing them to simultaneously bind the same platinum center. The trans-1,4-DACH isomer, with amino groups on opposite ring faces, cannot form an intramolecular chelate with a single platinum atom [2].

Coordination chemistry Platinum chelation Structural biology

Critical CAS Number Ambiguity: 256649-59-9 Corresponds to Trans Isomer in Authoritative Databases

Authoritative chemical databases assign CAS number 256649-59-9 to the trans isomer, not the cis isomer. ChemSpider lists CAS 256649-59-9 as corresponding to 2-Methyl-2-propanyl {[trans-4-(aminomethyl)cyclohexyl]methyl}carbamate, with synonym Boc-1,4-trans-damch and two defined stereocenters . Commercial supplier LeYan lists this CAS number under the Chinese name [[反式-4-(氨基甲基)环己基]甲基]-氨基甲酸叔丁酯单盐酸盐 (trans isomer) . In contrast, authoritative sources including ChemImpex and FUJIFILM Wako assign CAS 203306-83-6 to the cis isomer Boc-1,4-cis-damch HCl, with specified purity ≥98% (by titration) and melting point 188-191 °C .

Chemical identity CAS registry Stereochemical purity

Boc-1,4-cis-damch HCl: Validated Application Scenarios Based on Experimental Evidence


Synthesis of Next-Generation Cisplatin Analogs with Modified Leaving Groups

Researchers developing novel platinum(II) or platinum(IV) antitumor complexes should select Boc-1,4-cis-damch HCl as the protected precursor to cis-1,4-diaminomethylcyclohexane. Following Boc deprotection, the resulting cis-1,4-DACH diamine serves as a bidentate non-leaving amine ligand capable of forming seven-membered chelate rings with platinum [1]. This chelation geometry is structurally distinct from the five-membered chelate formed by 1,2-diaminocyclohexane (1,2-DACH) ligands used in oxaliplatin, offering an alternative coordination scaffold for structure-activity relationship studies. The broad IC50 range (0.0032-1.60 μM in L1210; 0.045-0.430 μM in A2780) observed across different leaving group combinations [2] provides ample optimization space for tuning pharmacokinetic and pharmacodynamic properties while retaining the core cis-1,4-DACH chelation motif.

Stereoselective Synthesis of Conformationally Constrained Peptidomimetics

Medicinal chemists synthesizing peptidomimetics requiring a rigid cis-1,4-disubstituted cyclohexane spacer should utilize Boc-1,4-cis-damch HCl as a differentially protected diamine building block. The orthogonal protection (Boc on one aminomethyl group, HCl salt on the other) enables sequential deprotection and functionalization, allowing precise control over the order of amide bond formation or conjugation steps. The cis stereochemistry fixes the relative orientation of the two aminomethyl vectors on the same face of the cyclohexane ring, imposing a specific turn geometry or macrocyclic constraint in the final peptide analog [3].

Bioconjugation Linker for Targeted Drug Delivery Systems

Researchers developing antibody-drug conjugates (ADCs) or targeted nanoparticle formulations requiring a rigid, non-planar linker should consider Boc-1,4-cis-damch HCl. Following orthogonal deprotection, the cis-1,4-diaminomethylcyclohexane core provides two amine functional groups with a fixed spatial separation and orientation. This structural rigidity contrasts with flexible aliphatic diamines (e.g., ethylenediamine, 1,6-hexanediamine) and may improve conjugate homogeneity and reduce aggregation by limiting conformational entropy. The Boc group facilitates solid-phase peptide synthesis compatibility when the compound is incorporated into peptide-based linkers .

Comparative Structure-Activity Relationship Studies of DACH Stereoisomers

Research programs systematically investigating the influence of diamine ligand stereochemistry on platinum complex pharmacology should include Boc-1,4-cis-damch HCl alongside its trans counterpart. The cis isomer uniquely enables bidentate chelation to platinum [1], whereas the trans isomer is restricted to monodentate coordination or intermolecular bridging modes. This fundamental coordination chemistry difference translates to distinct DNA adduct profiles, cellular processing pathways, and resistance mechanisms. Controlled comparative studies require both stereoisomers in verified stereochemical purity, with procurement of each confirmed by melting point (188-191 °C for cis isomer ) or chiral chromatographic analysis.

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